

CAS number and molecular structure of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorophenyl)piperidin-4-one

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An In-depth Technical Guide to 1-(4-Fluorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-Fluorophenyl)piperidin-4-one**, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. This document details its chemical structure, physicochemical properties, spectral data, and a general synthetic approach. As a versatile scaffold, this compound serves as a critical building block in the development of novel therapeutic agents, including analgesics and antidepressants. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Molecular Structure

CAS Number: 116247-98-4

Molecular Formula: C₁₁H₁₂FNO

Molecular Weight: 193.22 g/mol

The molecular structure of **1-(4-Fluorophenyl)piperidin-4-one** consists of a piperidin-4-one ring system where the nitrogen atom is substituted with a 4-fluorophenyl group. This substitution is crucial for modulating the pharmacological activity of its derivatives.

Molecular Structure:

Caption: Molecular structure of **1-(4-Fluorophenyl)piperidin-4-one**.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **1-(4-Fluorophenyl)piperidin-4-one** is presented below.

Property	Value
Appearance	Yellow solid
Purity	≥ 95% (NMR)
Storage Conditions	Store at 0-8°C

NMR Spectroscopy

While a dedicated, published spectrum for **1-(4-Fluorophenyl)piperidin-4-one** is not readily available in the public domain, data from analogous structures and supporting information from chemical suppliers suggest the following characteristic signals[1]:

¹H NMR (400 MHz, CDCl₃):

- δ 7.00-7.10 (m, 2H): Aromatic protons ortho to the fluorine atom.
- δ 6.90-6.98 (m, 2H): Aromatic protons meta to the fluorine atom.
- δ 3.50-3.60 (t, 4H): Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6).
- δ 2.60-2.70 (t, 4H): Protons on the piperidine ring adjacent to the carbonyl group (positions 3 and 5).

¹³C NMR (100 MHz, CDCl₃):

- δ 208.0-210.0: Carbonyl carbon (C4).
- δ 158.0-162.0 (d, J ≈ 240 Hz): Carbon of the fluorophenyl ring attached to fluorine.
- δ 145.0-148.0: Quaternary carbon of the fluorophenyl ring attached to the nitrogen.
- δ 118.0-120.0 (d, J ≈ 22 Hz): Aromatic carbons ortho to the fluorine.
- δ 115.0-116.0 (d, J ≈ 7 Hz): Aromatic carbons meta to the fluorine.
- δ 50.0-52.0: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).
- δ 40.0-42.0: Carbons of the piperidine ring adjacent to the carbonyl group (C3 and C5).

Synthesis

The synthesis of **1-(4-Fluorophenyl)piperidin-4-one** is typically achieved through the condensation of 4-fluoroaniline with a suitable precursor of the piperidin-4-one core. A general and widely applicable method is the aza-Michael addition.

General Synthetic Workflow



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References

- 1. rsc.org [rsc.org]

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